molecular formula C15H14O B073492 Benzaldehyde, p-phenethyl- CAS No. 1212-50-6

Benzaldehyde, p-phenethyl-

Cat. No.: B073492
CAS No.: 1212-50-6
M. Wt: 210.27 g/mol
InChI Key: IVNWLIBLNSKBSD-UHFFFAOYSA-N
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Description

Benzaldehyde, p-phenethyl- is a useful research compound. Its molecular formula is C15H14O and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

1212-50-6

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

4-(2-phenylethyl)benzaldehyde

InChI

InChI=1S/C15H14O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12H,6-7H2

InChI Key

IVNWLIBLNSKBSD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C=O

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C=O

Key on ui other cas no.

1212-50-6

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-stilbenecarboxaldehyde (5.14 g, 24.68 mmol) in 125 mL of ethyl acetate was added 0.13 g of 5% Pd/C catalyst. The reaction was stirred under hydrogen (1 atm) for 2 hours. An additional 0.14 g of 5% Pd/C catalyst was added and the reaction mixture was stirred under hydrogen (1 atm) again for 1 hour. The catalyst was removed by filtration through a pad of Celite. The residue was washed with ethyl acetate (2×30 mL) and the filtrate was concentrated on a rotavap. The residue oil was chromatographed with 15% ethyl acetate in hexanes on silica gel to give 2.62 g (50%) of the desired product as a white solid. 1HNMR (300 MHz, CDCl3) δ9.99 (1H, s), 7.81 (2H, d, J=8.14 Hz), 7.35-7.15 (7H, m), 2.99 (4H, m).
Quantity
5.14 g
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reactant
Reaction Step One
Quantity
125 mL
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solvent
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Quantity
0.13 g
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catalyst
Reaction Step One
Name
Quantity
0.14 g
Type
catalyst
Reaction Step Two
Yield
50%

Synthesis routes and methods II

Procedure details

4-(2-Phenylethyl)benzaldehyde is prepared by catalytic hydrogenation of 4-formylstilbene over 20% palladium on carbon in methanol.
Quantity
0 (± 1) mol
Type
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Reaction Step One
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Reaction Step One
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